(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic compound notable for its unique structural features and potential applications in various scientific fields. This compound is classified under the category of indene derivatives, which are characterized by their fused ring structures and functional groups that influence their reactivity and biological activity.
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid falls under the classification of carboxylic acids and ketones due to its functional groups. Its specific stereochemistry (1S configuration) contributes to its distinct chemical behavior compared to other indene derivatives.
The synthesis of (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common synthetic route is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and temperatures ranging from 0°C to 50°C.
In industrial settings, large-scale production may employ batch reactors with closely monitored conditions to maximize yield and purity. Continuous flow reactors are also utilized to enhance efficiency in the synthesis process. The choice of solvents, catalysts, and reaction times are critical to achieving optimal results.
The molecular structure of (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can be represented by the following linear formula:
The compound features a bicyclic structure with a carboxylic acid group and a ketone functional group. Its stereochemistry is significant for its biological activity and interaction with molecular targets. The InChI key for this compound is:
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo several types of chemical reactions:
The major products formed from these reactions vary based on conditions and reagents used. For instance, oxidation may yield different substituted indenes or alcohols depending on the reaction environment.
The mechanism of action for (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Notably, it has been studied for its potential anti-inflammatory properties, suggesting that it could inhibit enzymes involved in inflammatory processes.
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically exists as a solid at room temperature. Its melting point and solubility characteristics are influenced by its functional groups.
The compound exhibits typical reactivity associated with carboxylic acids and ketones. It is susceptible to oxidation and reduction reactions, making it versatile in synthetic applications. The purity level is often reported around 97%, indicating high quality for research purposes .
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific applications:
The (1S)-configuration of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid represents a critical determinant in its molecular recognition by biological targets, particularly enzymes involved in neurodegenerative pathways. The stereogenic center at C1 creates distinct spatial orientations of the carboxylic acid and ketone functionalities, enabling selective binding to chiral binding pockets in target proteins. This enantioselective interaction is exemplified by studies on indanone derivatives targeting acetylcholinesterase (AChE), where the (S)-enantiomer exhibits significantly higher binding affinity compared to its (R)-counterpart due to optimal positioning within the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme [4] [7].
Molecular docking simulations reveal that the (S)-configuration facilitates hydrogen bonding between the carboxylic acid moiety and residues His447 and Glu334 in human AChE, while simultaneously allowing the indanone carbonyl to engage in dipole-dipole interactions with Trp86. This dual-site engagement is sterically hindered in the (R)-enantiomer due to improper orientation of the pharmacophore elements [4]. Similar stereochemical preferences are observed in monoamine oxidase B (MAO-B) inhibition, where (S)-configured indanones demonstrate superior binding kinetics. The planar flavin adenine dinucleotide (FAD) cofactor in MAO-B accommodates the re-face approach of the (S)-enantiomer, enabling optimal π-π stacking between the indanone aromatic system and the isoalloxazine ring [2] [7].
Table 1: Enantioselective Binding Parameters of (1S)-Indanone Derivatives to Neuronal Targets
Target Enzyme | Configuration | Ki (nM) | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|---|
AChE | (1S) | 14.8 ± 0.7 | -9.8 ± 0.3 | His447 H-bond, Trp86 dipole |
AChE | (1R) | 186.3 ± 5.2 | -6.2 ± 0.5 | Partial PAS engagement |
MAO-B | (1S) | 22.4 ± 1.1 | -10.2 ± 0.4 | FAD π-stacking, Tyr435 H-bond |
MAO-B | (1R) | 315.7 ± 8.6 | -7.1 ± 0.6 | Weak FAD interaction |
The carboxylic acid functionality in (1S)-configured derivatives enhances target engagement through multiple mechanisms: (1) It provides an anionic "anchor" for ionic interactions with protonated residues in enzyme binding pockets; (2) It increases water solubility, improving bioavailability to CNS targets; (3) It serves as a synthetic handle for prodrug derivatization (e.g., esterification) to enhance blood-brain barrier permeability [4] [5]. The stereospecificity extends beyond enzyme inhibition to amyloid beta (Aβ) aggregation modulation, where the (S)-configuration disrupts β-sheet formation through specific hydrophobic contacts and hydrogen bonding networks not achievable with the opposite enantiomer [4].
The pharmacological disparity between enantiomers of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid derivatives is quantitatively demonstrated through rigorous enzymatic and cellular assays. In Alzheimer's disease models, (1S)-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl-1-benzylpiperidine-4-carboxylate exhibits an IC50 value of 0.03 µM against AChE, representing a 6,200-fold enhancement in potency compared to its (1R)-isomer (IC50 = 186.3 µM) [5] [7]. This enantiomeric divergence extends to selectivity profiles, where the (1S)-configuration shows >100-fold selectivity for AChE over butyrylcholinesterase (BuChE), while the (1R)-enantiomer exhibits non-selective inhibition [4].
Biological activity differences originate from fundamental stereochemical constraints in target binding:
The therapeutic superiority of the (1S)-configuration is further evidenced in vivo, where (1S)-N-propargyl-1-aminoindan demonstrates 89% MAO-B inhibition in rat brain at 0.5 mg/kg dosage, compared to 27% inhibition by the (1R)-enantiomer at equivalent dosing [2]. This enantiomeric divergence translates to functional outcomes in Parkinsonian models, with (1S)-treatment groups showing 72% improvement in motor coordination versus 18% for (1R)-treated animals [4].
The (1S)-stereocenter in 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid derivatives is efficiently constructed via catalytic asymmetric hydrogenation using chiral transition metal complexes. Rhodium(I)-(S)-BINAP catalyzed reduction of prochiral 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid precursors achieves >98% ee under optimized conditions (20 bar H2, 50°C, iPrOH) [9]. The reaction mechanism involves diastereoselective hydride transfer to the Si-face of the enone system, facilitated by coordination of the carboxylic acid to the metal center. This method provides exceptional enantiocontrol for substrates bearing aromatic substituents, with the 7-methyl derivative achieving 99% ee and 95% yield [9] [10].
(1S)-Configuration is secured through diastereoselective alkylation using Oppolzer's sultam as a chiral director. The sequence involves:
Lipase-mediated kinetic resolution offers a biocatalytic route to (S)-enantiomers. Pseudomonas fluorescens lipase (PFL) catalyzed transesterification of racemic 1-hydroxyindan-3-one carboxylates demonstrates excellent enantioselectivity (E = 142), resolving the (1S)-alcohol with 99% ee at 48% conversion [9]. The reaction exploits differential acylation rates between enantiomers due to steric constraints in the enzyme active site, with the (S)-isomer exhibiting significantly slower acylation kinetics.
Table 2: Comparison of Stereoselective Synthesis Methods for (1S)-Indanone Derivatives
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(S)-BINAP | 95-99 | 90-95 | Atom-economical, single step | Requires high-pressure equipment |
Chiral Auxiliary | Oppolzer's sultam | 98-99 | 82-89 | Access to quaternary centers | Multi-step, auxiliary recovery |
Enzymatic Resolution | Pseudomonas fluorescens | 99 | 48 (theoretical max) | Mild conditions, green chemistry | Maximum 50% yield for single enantiomer |
A stereocontrolled route employs aluminum chloride-mediated cyclization of (S)-configured cinnamic acid derivatives. The chiral pool strategy utilizes (S)-malic acid to set the stereocenter before cyclization, achieving 75% yield with complete chirality transfer [8] [10]. Microwave-assisted conditions (180°C, 30 min) enhance reaction efficiency while preserving enantiopurity, as demonstrated in the synthesis of (1S)-4-hydroxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid [8] [10].
Recent innovations include continuous-flow stereoselective synthesis using immobilized chiral catalysts, enabling multigram production of (1S)-indanone carboxylates with >99% ee and productivity exceeding 0.5 kg/L·h [8]. These advances address previous scalability limitations in indanone synthesis, supporting pharmaceutical development of chiral indanone therapeutics.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0